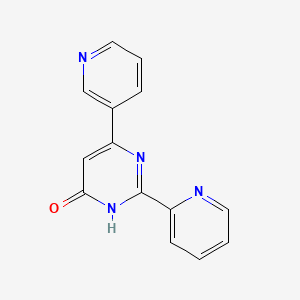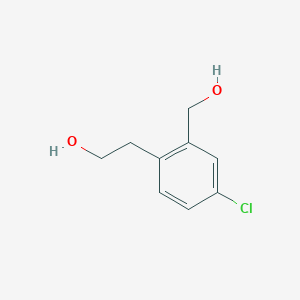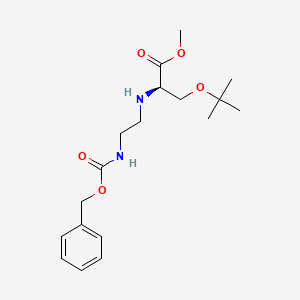
METHYL N-(2-(((BENZYLOXY)CARBONYL)AMINO)ETHYL)-O-(TERT-BUTYL)-D-SERINATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate is a complex organic compound that features a benzyloxycarbonyl-protected amino group and a t-butoxy-protected carboxyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate typically involves multiple steps, starting with the protection of amino and carboxyl groups. The benzyloxycarbonyl (Cbz) group is commonly used to protect the amino group, while the t-butoxy group is used to protect the carboxyl group. The synthesis may involve the following steps:
Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of the carboxyl group: The carboxyl group is protected using t-butyl chloroformate in the presence of a base.
Coupling reaction: The protected amino acid is then coupled with the appropriate amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield the free amino and carboxyl groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Free amino acids and alcohols.
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Substitution: Substituted amines or amides.
科学研究应用
®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and t-butoxy groups can be selectively removed to expose reactive sites that interact with the target molecules. This interaction can inhibit or modify the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
- ®-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate
- ®-2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)ethyl acetate
Uniqueness
®-methyl 2-(2-(benzyloxycarbonylamino)ethylamino)-3-t-butoxypropanoate is unique due to its specific combination of protective groups and its ability to undergo selective deprotection. This allows for precise control over its reactivity and interaction with molecular targets, making it a valuable tool in organic synthesis and pharmaceutical research.
属性
分子式 |
C18H28N2O5 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
methyl (2R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(phenylmethoxycarbonylamino)ethylamino]propanoate |
InChI |
InChI=1S/C18H28N2O5/c1-18(2,3)25-13-15(16(21)23-4)19-10-11-20-17(22)24-12-14-8-6-5-7-9-14/h5-9,15,19H,10-13H2,1-4H3,(H,20,22)/t15-/m1/s1 |
InChI 键 |
MHPCBIJMLFLPKV-OAHLLOKOSA-N |
手性 SMILES |
CC(C)(C)OC[C@H](C(=O)OC)NCCNC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C)(C)OCC(C(=O)OC)NCCNC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


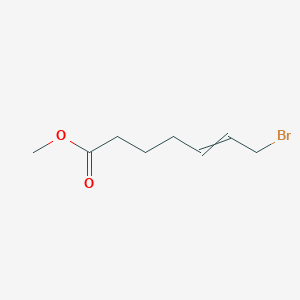
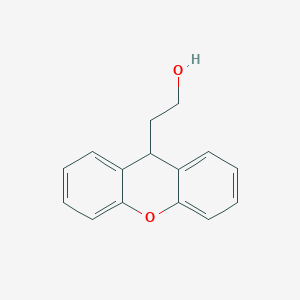
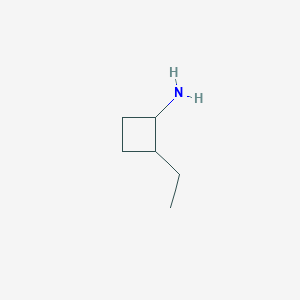
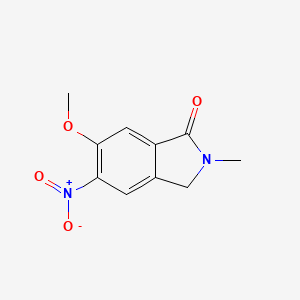
![3-(6-Methoxy-[1,5]naphthyridin-4-yl)-prop-2-yn-1-ol](/img/structure/B8469492.png)
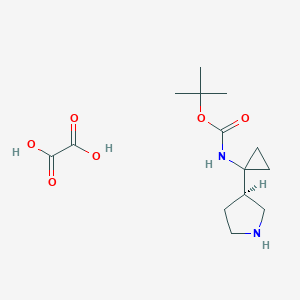
![6-Isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B8469511.png)
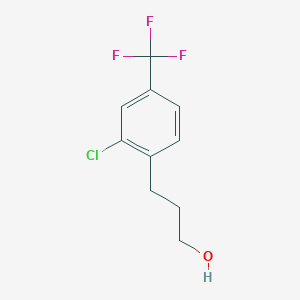
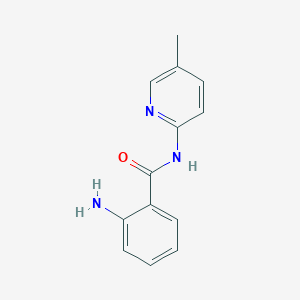
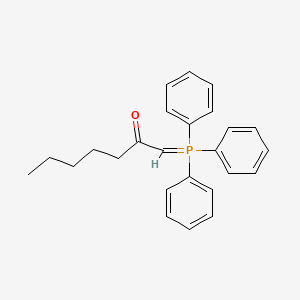
![Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate](/img/structure/B8469522.png)

